Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride
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Overview
Description
Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride is a heterocyclic compound that features a fused naphthalene and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride typically involves the reaction of naphthols with amines. One practical method employs TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow synthesis techniques, which provide better control over reaction parameters and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO, leading to the formation of naphthalenone radicals.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: TEMPO is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various substituted naphtho[2,1-D][1,3]oxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can form radical adducts with naphthalenone radicals, which may serve as key intermediates in its bioactivity . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with various biological receptors makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-D][1,3]oxazole: A closely related compound with similar structural features.
Oxazole Derivatives: Compounds like oxaprozin and mubritinib, which also contain the oxazole ring, are used in medicinal chemistry.
Uniqueness
Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride is unique due to its fused ring system, which provides distinct chemical and biological properties. Its ability to form stable radical intermediates and its high functional group tolerance make it a valuable compound for various applications .
Properties
IUPAC Name |
benzo[g][1,3]benzoxazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O.ClH/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11;/h1-6H,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWLZJNQGSHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820734-64-2 |
Source
|
Record name | Naphth[2,1-d]oxazol-2-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820734-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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